molecular formula C9H7BrFNO4 B13941509 Ethyl 2-bromo-5-fluoro-3-nitrobenzoate

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate

Cat. No.: B13941509
M. Wt: 292.06 g/mol
InChI Key: FBTGAUFQOWLTTA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:

    Nitration: Introduction of the nitro group to the benzoic acid derivative.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Fluorination: Introduction of the fluorine atom.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 2-bromo-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)10)12(14)15/h3-4H,2H2,1H3

InChI Key

FBTGAUFQOWLTTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br

Origin of Product

United States

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